2-Bromo-5-(4-cyanophenoxy)benzyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
2227126-09-0 |
|---|---|
Molecular Formula |
C16H12BrNO3 |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
[2-bromo-5-(4-cyanophenoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C16H12BrNO3/c1-11(19)20-10-13-8-15(6-7-16(13)17)21-14-4-2-12(9-18)3-5-14/h2-8H,10H2,1H3 |
InChI Key |
LESJMARECHWSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 4 Cyanophenoxy Benzyl Acetate
Strategic Design of Precursors and Retrosynthetic Analysis
The synthetic strategy for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (B1210297) is centered on a convergent approach, where two primary aromatic fragments are synthesized independently before being coupled. A retrosynthetic analysis of the target molecule indicates that it can be disconnected at the ether linkage and the ester group. This suggests that the final steps of the synthesis would involve an etherification reaction to connect the two aromatic rings and a subsequent acetylation of a benzyl (B1604629) alcohol.
The key precursors identified through this analysis are a brominated and hydroxylated benzyl alcohol derivative and a functionalized phenol containing a nitrile group. Specifically, the synthesis requires the preparation of 2-bromo-5-hydroxybenzyl alcohol and 4-cyanophenol.
Synthesis of Key Brominated and Hydroxylated Intermediates
The synthesis of the brominated and hydroxylated intermediate, 2-bromo-5-hydroxybenzyl alcohol, can be achieved through a multi-step process starting from more readily available materials. One common route involves the bromination of a suitable phenol derivative followed by functional group manipulations.
A plausible synthetic route starts with 3-hydroxybenzaldehyde. Bromination of 3-hydroxybenzaldehyde can be carried out using bromine in a suitable solvent like dichloromethane to yield 2-bromo-5-hydroxybenzaldehyde chemicalbook.com. The aldehyde group is then reduced to a primary alcohol to afford 2-bromo-5-hydroxybenzyl alcohol. This reduction can be effectively accomplished using a mild reducing agent such as sodium borohydride (B1222165) in a suitable solvent system guidechem.com.
Alternatively, 5-bromosalicyl alcohol (5-bromo-2-hydroxybenzyl alcohol) can be synthesized by the bromination of saligenin (2-hydroxybenzyl alcohol) prepchem.com.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-Hydroxybenzaldehyde | 1. Br2, CH2Cl2, 35-38°C | 2-Bromo-5-hydroxybenzaldehyde | 63 |
| 2-Bromo-5-hydroxybenzaldehyde | NaBH4, THF/H2O, rt | 2-Bromo-5-hydroxybenzyl alcohol | Not specified |
| Saligenin | Br2, CaCO3, CCl4/CH2Cl2, rt | 5-Bromo-2-hydroxybenzyl alcohol | Not specified |
Preparation of the 4-Cyanophenoxy Moiety
The 4-cyanophenoxy moiety is derived from 4-cyanophenol, a white crystalline solid. There are several established methods for the synthesis of 4-cyanophenol chemicalbook.comguidechem.comchemicalbook.comchemdad.com. These methods often start from readily available substituted phenols or benzonitriles.
One common industrial method is the ammoxidation of p-cresol chemicalbook.comchemicalbook.comchemdad.com. Other routes include the reaction of 4-bromophenol with copper(I) cyanide or the reaction of 4-chlorobenzonitrile with sodium methoxide chemicalbook.comchemicalbook.comchemdad.com. Another approach involves the dehydration of 4-hydroxybenzamide, which can be prepared from p-hydroxybenzoic acid guidechem.com.
| Starting Material | Key Reagents | Product |
|---|---|---|
| p-Cresol | Ammonia (B1221849), Oxygen, Catalyst | 4-Cyanophenol |
| 4-Bromophenol | Copper(I) cyanide | 4-Cyanophenol |
| 4-Chlorobenzonitrile | Sodium methoxide | 4-Cyanophenol |
| p-Hydroxybenzoic acid | 1. Thionyl chloride 2. Ammonia 3. Dehydration agent | 4-Cyanophenol |
Core Reaction Sequences for Compound Formation
With the key precursors in hand, the formation of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate proceeds through a series of core reactions. These include an etherification to link the two aromatic rings, followed by an acetylation of the benzylic alcohol.
Etherification via Phenoxide Intermediates
The ether linkage in the target molecule is typically formed via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-bromo-5-hydroxybenzyl alcohol to form a phenoxide intermediate. This nucleophilic phenoxide then attacks an electrophilic aromatic compound, such as 4-fluorobenzonitrile, displacing the fluoride and forming the desired diaryl ether. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
This etherification results in the formation of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
Acetylation of Benzyl Alcohol Derivatives
The final step in the synthesis of the title compound is the acetylation of the benzyl alcohol group of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This is a standard esterification reaction. A patent describes the use of acetic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534), in a solvent like dichloromethane google.com. The reaction proceeds by the nucleophilic attack of the benzyl alcohol onto the carbonyl carbon of acetic anhydride, leading to the formation of the acetate ester and acetic acid as a byproduct.
| Reactant | Reagents | Solvent | Product |
|---|---|---|---|
| 4-(4-bromo-3-(hydroxymethyl) phenoxy) benzonitrile | Acetic anhydride, Triethylamine | Dichloromethane | This compound |
Palladium-Catalyzed Coupling Reactions in Aromatic Functionalization
While not part of the direct synthesis of this compound, this compound serves as a crucial intermediate for further functionalization, often involving palladium-catalyzed coupling reactions. For instance, in the synthesis of Crisaborole, the bromine atom on the aromatic ring of this compound is replaced with a boronic acid pinacol ester group google.com.
This transformation is typically achieved through a Miyaura borylation reaction. The reaction involves treating the aryl bromide with a boron source, such as bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst and a suitable base. A common catalyst system for this reaction is [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) with potassium acetate as the base in a solvent like 1,4-dioxane google.comgoogle.com. This reaction highlights the utility of the bromo-substituent as a handle for introducing further molecular complexity.
| Substrate | Reagents | Catalyst | Product |
|---|---|---|---|
| 2-Bromo-5-(4-cyanophenoxy) benzyl acetate | Bis(pinacolato)diboron, Potassium acetate | [1,1′-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) | 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl acetate |
Optimization and Green Chemistry Considerations in Synthesis
Catalyst Systems and Reaction Media Engineering
The synthesis of this compound is primarily achieved through two main pathways, each employing distinct catalyst and solvent systems. The engineering of these systems is critical for driving the reactions to completion efficiently and with high purity.
One common method is the acetylation of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. In this process, a base catalyst is used to facilitate the reaction between the starting alcohol and an acetylating agent. Triethylamine is frequently employed as the base in a chlorinated solvent like dichloromethane. google.com The triethylamine acts as a proton scavenger, neutralizing the acidic byproduct of the reaction and driving the equilibrium towards the desired acetate product. The choice of dichloromethane as the reaction medium is based on its ability to dissolve the starting materials and its relative inertness under the reaction conditions.
A second synthetic route involves a nucleophilic aromatic substitution (Williamson ether synthesis) between a salt of 2-bromo-5-hydroxybenzyl acetate and 4-fluorobenzonitrile. google.com This reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylsulfoxide (DMSO). google.com Potassium carbonate is effective in deprotonating the phenolic hydroxyl group, creating a nucleophile that attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile. DMSO is an ideal solvent for this type of reaction due to its high polarity, which helps to solvate the ionic intermediates and increase the reaction rate.
From a green chemistry perspective, the use of solvents like dichloromethane and DMSO is suboptimal due to their environmental and potential health impacts. Current research in process chemistry focuses on replacing such solvents with more benign alternatives, such as bio-based solvents or water, where possible. Similarly, the selection of bases like triethylamine and potassium carbonate is evaluated based on their efficiency, cost, and the ease of removal during product work-up to minimize waste streams.
Table 1: Catalyst and Solvent Systems in the Synthesis of this compound
| Synthetic Route | Starting Material | Catalyst/Base | Reaction Medium (Solvent) | Reference |
|---|---|---|---|---|
| Acetylation | 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Triethylamine | Dichloromethane | google.com |
| Williamson Ether Synthesis | 2-bromo-5-hydroxybenzyl acetate | Potassium Carbonate | Dimethylsulfoxide (DMSO) | google.com |
Process Efficiency and Scalability
The primary driver for optimizing the synthesis of this compound has been the need to overcome challenges of low yields and poor reproducibility found in earlier methods, making them unsuitable for industrial manufacturing. google.com Process efficiency is measured by factors such as reaction time, temperature, product yield, and purity. Scalability refers to the ability to translate these optimized conditions from a laboratory setting to large-scale production without a significant loss in efficiency.
Patented procedures demonstrate the successful scaling of the synthesis. For instance, the acetylation of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile has been reported on a 100-gram scale. google.com The reaction proceeds at ambient temperature (25-30°C) over approximately 12 hours, indicating controlled and efficient conditions that are favorable for large-scale operations. google.com
Table 2: Examples of Process Parameters for Reactions Involving this compound
| Reaction Step | Starting Material Scale | Solvent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| Acetylation to form the title compound | 100 g | Dichloromethane | 25-30°C | 12 hours | google.com |
| Borylation of the title compound | 250 g | 1,4-Dioxane | 85-90°C | 3 hours | google.com |
Chemical Reactivity and Transformative Potential of 2 Bromo 5 4 Cyanophenoxy Benzyl Acetate
Transformations Involving the Bromine Center
The carbon-bromine (C-Br) bond on the aromatic ring is a key functional group for synthetic transformations, primarily serving as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.
Among the most powerful tools in modern organic synthesis is the palladium-catalyzed borylation of aryl halides, often referred to as the Miyaura borylation. organic-chemistry.orgwikipedia.org This reaction converts the aryl bromide into a valuable arylboronic acid or ester, which are key intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov The reaction is highly valued for its mild conditions and broad functional group tolerance, accommodating sensitive groups like nitriles and esters present in the substrate. nih.gov
The palladium-catalyzed borylation of 2-bromo-5-(4-cyanophenoxy)benzyl acetate (B1210297) with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) proceeds with high regioselectivity. The reaction exclusively targets the C(sp²)-Br bond, leaving the other functional groups—the ether linkage, the nitrile, and the benzyl (B1604629) acetate—intact. This selectivity is a hallmark of palladium-catalyzed cross-coupling reactions, which show a strong preference for the oxidative addition into weaker C-Halogen bonds over C-O, C-C, or C-H bonds. nih.gov
The transformation yields 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(4-cyanophenoxy)benzyl acetate. This boronic ester is a stable, crystalline solid that can be readily purified and used in subsequent reactions. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Borylation
| Parameter | Condition |
| Substrate | 2-Bromo-5-(4-cyanophenoxy)benzyl acetate |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | PdCl₂(dppf) or Pd(dba)₂ with a phosphine (B1218219) ligand |
| Base | Potassium Acetate (KOAc) |
| Solvent | Dioxane or DMSO |
| Temperature | 80-100 °C |
| Product | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(4-cyanophenoxy)benzyl acetate |
This interactive table summarizes typical conditions for the Miyaura borylation reaction.
The mechanism of the Miyaura borylation is a well-studied catalytic cycle involving palladium in the 0 and +2 oxidation states. csbsju.edu
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. acs.orgacs.org The palladium atom inserts into the C-Br bond, forming a square planar Aryl-Pd(II)-Br intermediate. uwindsor.ca This step is often rate-determining. researchgate.net
Transmetalation : This key step involves the transfer of the boryl group from the boron reagent to the palladium center, displacing the bromide ligand. rsc.orgacs.org The mechanism is thought to involve a base, like potassium acetate, which activates the diboron (B99234) reagent or facilitates the formation of a palladium(II) acetate complex. organic-chemistry.org The high oxophilicity of boron is a significant driving force for this step. organic-chemistry.org The precise pathway can depend on the reaction conditions, but it results in an Aryl-Pd(II)-Boryl complex. researchgate.netresearchgate.net
Reductive Elimination : The final step is the reductive elimination of the desired arylboronic ester from the palladium(II) complex. princeton.edunumberanalytics.com This concerted process forms the C-B bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. umb.edu
The C-Br bond serves as a versatile anchor for other important palladium-catalyzed cross-coupling reactions beyond borylation.
Suzuki-Miyaura Coupling : The most direct application following borylation, this reaction couples the resulting boronic ester with another aryl or vinyl halide/triflate to form a biaryl or stilbene (B7821643) linkage. rsc.orgnih.gov Alternatively, this compound itself can act as the electrophilic partner, coupling with a variety of organoboron reagents. youtube.comyoutube.com
Heck-Mizoroki Reaction : This reaction couples the aryl bromide with an alkene to form a new substituted alkene, providing a powerful method for C-C bond formation at an sp² carbon. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to arylamine derivatives, which are prevalent in pharmaceuticals. nih.govyoutube.com
Table 2: Overview of Cross-Coupling Reactions at the Bromine Center
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(PPh₃)₄ / Base |
| Heck-Mizoroki | Alkene | C-C | Pd(OAc)₂ / Phosphine Ligand / Base |
| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃ / Buchwald Ligand / Base |
This interactive table compares common cross-coupling strategies applicable to the substrate.
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally challenging for this substrate. The phenyl ring is not sufficiently activated by strong electron-withdrawing groups positioned ortho or para to the bromine atom. Therefore, uncatalyzed displacement of the bromide by nucleophiles requires harsh reaction conditions and is often not a synthetically viable strategy. Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination or Chan-Lam coupling for C-O and C-S bond formation, are the preferred methods for achieving formal nucleophilic substitution on this type of aryl bromide. wikipedia.org
Palladium-Catalyzed Borylation Reactions
Reactions at the Benzyl Acetate Moiety
The benzyl acetate functional group offers another site for chemical modification, primarily involving the ester linkage. These reactions typically proceed without affecting the more robust aryl bromide and diaryl ether functionalities under appropriate conditions.
Hydrolysis : The ester can be hydrolyzed to the corresponding benzyl alcohol, 4-((3-(hydroxymethyl)-4-bromophenyl)oxy)benzonitrile. This can be achieved under either acidic or basic conditions (saponification). Additionally, enzymatic hydrolysis using lipases can provide a milder and more selective method for deprotection, often proceeding under neutral pH and room temperature. mdpi.comnih.govresearchgate.net
Transesterification : The acetate group can be exchanged for other alkoxy groups through transesterification. This reaction is typically catalyzed by an acid or base and involves reacting the substrate with an excess of a different alcohol. Lipase-catalyzed transesterification is also a highly effective method. iitpkd.ac.in
Reduction : The ester can be reduced to the corresponding benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ester directly to the alcohol. masterorganicchemistry.comadichemistry.comacs.orgyoutube.com This method is chemoselective for the ester over the nitrile group, which would also be reduced by LiAlH₄, but typically at a slower rate or requiring different conditions. The aryl bromide and ether linkages are inert to these conditions. rsc.org
Ammonolysis/Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis and often requires elevated temperatures.
Table 3: Summary of Transformations at the Benzyl Acetate Moiety
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or NaOH / H₂O | Benzyl Alcohol |
| Enzymatic Hydrolysis | Lipase (B570770) / H₂O | Benzyl Alcohol |
| Reduction | LiAlH₄, then H₂O workup | Benzyl Alcohol |
| Transesterification | R'OH / Acid or Base Catalyst | Benzyl Ether (via new ester) |
| Aminolysis | R'₂NH / Heat | Benzyl Amide |
This interactive table outlines the primary reactions involving the benzyl acetate group.
Selective Ester Hydrolysis and Transesterification
The benzyl acetate group is a primary site for chemical transformation through hydrolysis or transesterification. These reactions cleave the ester bond, yielding the corresponding benzyl alcohol, which can be a key step in a synthetic pathway.
Ester Hydrolysis: Hydrolysis of the ester can be achieved under either acidic or basic conditions. The reaction involves the cleavage of the acyl-oxygen bond to produce 2-bromo-5-(4-cyanophenoxy)benzyl alcohol and acetic acid (or its conjugate base). pearson.comgoogle.comarchive.org
Acid-catalyzed hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of an aqueous mineral acid (e.g., H₂SO₄, HCl).
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction using a strong base like sodium hydroxide (B78521) (NaOH). It yields the alcohol and the salt of the carboxylic acid (e.g., sodium acetate).
The product of this reaction, 2-bromo-5-(4-cyanophenoxy)benzyl alcohol, is itself a known intermediate, for instance in the synthesis of Crisaborole. acanthusresearch.com
Transesterification: Transesterification involves reacting the ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester and benzyl alcohol. bgu.ac.ilepa.gov For example, reaction with glycerol (B35011) in the presence of an acid catalyst can be used as a "green" alternative to traditional hydrolysis, with glycerol acting as both the solvent and the acyl acceptor. bgu.ac.ilepa.gov Enzyme-catalyzed transesterification, for instance using lipase with an acyl donor like vinyl acetate, represents another mild and selective method. mdpi.com
| Reaction Type | Reagents | Expected Major Products |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol, Acetic acid |
| Basic Hydrolysis | NaOH, H₂O | 2-Bromo-5-(4-cyanophenoxy)benzyl alcohol, Sodium acetate |
| Transesterification | R'OH (e.g., Glycerol), H⁺ | Benzyl alcohol, 4-(3-(acetoxymethyl)-4-bromophenoxy)benzonitrile |
Modifications of the Benzyl Acetate Side Chain
Beyond simple cleavage, the benzyl acetate side chain can undergo other modifications. The acetate group can function as a leaving group in nucleophilic substitution reactions. For example, treatment with amines, such as methylamine, can convert the benzyl acetate into the corresponding N-substituted benzylamide through a nucleophilic acyl substitution mechanism. vaia.compearson.com In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. pearson.com
More advanced synthetic methods, such as palladium-catalyzed functionalization of C-H bonds, have also been developed for the synthesis and modification of benzyl esters, opening further avenues for complex molecular construction. nih.gov
Reactivity of the Cyanophenoxy Group
The cyanophenoxy moiety contains two key reactive sites: the nitrile functional group and the aromatic ring to which it is attached.
Nitrile Functional Group Interconversions
The cyano (nitrile) group is a highly versatile functional group that can be converted into several other important chemical entities, including amides, carboxylic acids, and amines. numberanalytics.comresearchgate.net
Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of aromatic nitriles can be performed under either acidic or basic conditions. chemguide.co.ukstudymind.co.uk The reaction typically proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. numberanalytics.comlibretexts.org
Acidic Conditions (e.g., reflux with HCl): Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water, ultimately yielding the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Basic Conditions (e.g., reflux with NaOH): The hydroxide ion directly attacks the nitrile carbon. This process yields the carboxylate salt and ammonia gas. chemguide.co.uklibretexts.org
By carefully controlling reaction conditions, such as using an alkaline solution of hydrogen peroxide, the hydrolysis can often be stopped at the intermediate amide stage. commonorganicchemistry.com
Reduction to Amines and Aldehydes: The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde.
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily convert nitriles to primary amines. studymind.co.uklibretexts.org Catalytic hydrogenation over a metal catalyst (e.g., Ni, Pt) is another effective method, often preferred in industrial settings. studymind.co.uk Milder, more selective reagents like diisopropylaminoborane (B2863991) have also been developed for this transformation. organic-chemistry.orgnih.govorganic-chemistry.org
Reduction to Aldehydes: Using a less reactive hydride reagent such as diisobutylaluminium hydride (DIBALH) at low temperatures allows for the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to yield an aldehyde. libretexts.org
| Transformation | Reagent(s) | Resulting Functional Group |
| Partial Hydrolysis | H₂O₂ / NaOH | Amide |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | LiAlH₄ or H₂ / Catalyst | Primary Amine |
| Partial Reduction | DIBALH, -78°C then H₃O⁺ | Aldehyde |
Aromatic Substitutions on the Cyanophenoxy Ring
The reactivity of the cyanophenoxy aromatic ring towards substitution is governed by the electronic effects of its substituents: the ether oxygen and the cyano group.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings. masterorganicchemistry.com The presence of a strong electron-withdrawing group, such as the cyano group, activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to the withdrawing group. wikipedia.orglibretexts.org While there is no conventional leaving group on the cyanophenoxy ring in the parent molecule, modern synthetic methods have enabled nucleophilic substitution of alkoxy groups under specific catalytic conditions, suggesting a potential pathway for modifying this part of the molecule. nsf.gov
Chemo-, Regio-, and Stereoselective Reaction Control
The presence of multiple reactive sites in this compound makes selective reaction control a critical consideration in its synthetic applications.
Chemoselectivity: Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.com The choice of reagents and reaction conditions can be tailored to target a specific site while leaving others intact.
The ester group is generally more susceptible to hydrolysis than the nitrile group. Mild basic or acidic conditions can selectively cleave the ester. archive.org
Reduction presents a significant chemoselectivity challenge. A powerful reducing agent like LiAlH₄ would likely reduce both the ester and the nitrile. However, selective reduction of an activated nitrile in the presence of an ester can sometimes be achieved. nih.govacs.org Conversely, reagents like sodium borohydride (B1222165) would typically reduce an aldehyde or ketone without affecting an ester or nitrile.
The aryl bromide offers a site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which can be performed selectively without affecting the other functional groups under appropriate palladium or copper catalysis. A patent describing the synthesis of a Crisaborole intermediate demonstrates a palladium-catalyzed borylation reaction at the C-Br bond of this compound. google.com
Regioselectivity: Regioselectivity, or the control of the position of reaction, is most relevant for potential substitution reactions on the aromatic rings. researchgate.net As discussed, the directing effects of the existing substituents would govern the position of any new incoming group in an aromatic substitution reaction.
Stereoselectivity: The parent molecule, this compound, is achiral. nih.gov Stereoselective control would become important if a new chiral center were to be created during a subsequent transformation. For example, if the benzyl acetate were converted to a benzyl ketone and then reduced to a secondary alcohol, the use of a stereoselective reducing agent would be necessary to control the stereochemistry of the resulting alcohol.
Computational and Theoretical Studies on 2 Bromo 5 4 Cyanophenoxy Benzyl Acetate
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanics forms the bedrock of modern computational chemistry, providing the tools to calculate the electronic structure of molecules with high accuracy. These investigations reveal fundamental properties that govern the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In a typical application for 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (B1210297), a functional such as B3LYP combined with a basis set like 6-311G(d,p) would be employed to optimize the molecule's geometry and calculate its electronic characteristics. researchgate.net
Such calculations would yield critical data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT allows for the generation of an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measure of overall molecular polarity |
The three-dimensional shape of a molecule is critical to its function and reactivity. This compound possesses several rotatable single bonds, particularly the C-O-C ether linkage and the O-C-C ester linkage. This flexibility allows the molecule to exist in multiple spatial arrangements, or conformations.
Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process maps out the potential energy surface, identifying low-energy, stable conformers and the energy barriers between them. Studies on similar molecules, such as benzyl (B1604629) alcohol and benzyl fluoride, have shown that interactions between the substituent and the phenyl ring, including steric hindrance and dipole-dipole interactions, determine the most stable conformation. scielo.brepa.gov For the title compound, the analysis would reveal the preferred orientations of the cyanophenoxy and benzyl acetate groups relative to each other.
| Conformer | Key Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 65° | 0.00 | 75.1 |
| 2 | 180° | 1.25 | 11.2 |
| 3 | -55° | 0.85 | 13.7 |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. A common reaction for a benzyl acetate derivative is hydrolysis, where the ester group reacts with water to form benzyl alcohol and acetic acid. nih.govnih.gov
Theoretical analysis of this reaction would involve identifying the structures of the reactant complex (ester and water), the transition state, and the final products. By calculating the energies of these structures, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. Locating the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the reaction's kinetics. This analysis can confirm whether a proposed mechanism is energetically feasible and can compare the favorability of different potential pathways.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Ester + Water |
| Transition State | +25.5 | Highest energy point during bond breaking/formation |
| Products | -10.2 | Alcohol + Acetic Acid |
In Silico Modeling of Reactivity and Selectivity
In silico modeling uses the results from quantum mechanical calculations to predict how a molecule will behave in a larger system or reaction. These models are essential for applications like drug design and predicting chemical synthesis outcomes. nih.gov
For this compound, reactivity modeling would focus on predicting the most likely sites for chemical attack. By analyzing the calculated partial atomic charges and the distribution of the HOMO and LUMO, chemists can identify which atoms are most susceptible to nucleophilic or electrophilic attack. For example, the carbonyl carbon of the acetate group is expected to have a significant positive partial charge, making it a prime target for nucleophiles. The nitrile group and the aromatic rings also present unique sites for potential reactions. This information is vital for designing synthetic pathways or understanding potential metabolic transformations. youtube.com Given its use as a pharmaceutical intermediate, methods like molecular docking could also be employed to simulate how this molecule or its derivatives might bind to a biological target. youtube.commdpi.com
| Atom | Partial Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| Ester Carbonyl Carbon | +0.65 | Highly electrophilic; susceptible to nucleophilic attack |
| Nitrile Carbon | +0.15 | Electrophilic site |
| Nitrile Nitrogen | -0.20 | Nucleophilic site; potential H-bond acceptor |
| Ether Oxygen | -0.45 | Nucleophilic site; potential H-bond acceptor |
Applications of 2 Bromo 5 4 Cyanophenoxy Benzyl Acetate As a Key Synthetic Intermediate
Utility in the Synthesis of Diverse Organic Molecules
The strategic placement of functional groups on the aromatic ring of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (B1210297) makes it a valuable precursor in multi-step organic syntheses. The bromo group can participate in various cross-coupling reactions, while the ester can be hydrolyzed to a benzyl (B1604629) alcohol, offering a handle for further functionalization.
A primary application of 2-Bromo-5-(4-cyanophenoxy)benzyl acetate is in the synthesis of boron-containing heterocycles, most notably the benzoxaborole ring system. This is exemplified in the industrial synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis. researchgate.netmdpi.com
In the synthesis of Crisaborole, this compound serves as a key intermediate. smolecule.com The bromo group at the 2-position of the benzyl ring is strategically utilized for the introduction of the boron moiety. A common synthetic route involves a palladium-catalyzed borylation reaction, such as the Miyaura borylation, where the bromo group is replaced with a boronic ester group. researchgate.net This is followed by intramolecular cyclization to form the characteristic benzoxaborole ring of Crisaborole. researchgate.net
The following table outlines a general synthetic sequence for Crisaborole starting from this compound:
| Step | Reactant | Reagents and Conditions | Product |
| 1 | This compound | Bis(pinacolato)diboron (B136004), Pd(dppf)Cl₂, Potassium acetate, 1,4-dioxane | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(4-cyanophenoxy)benzyl acetate |
| 2 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(4-cyanophenoxy)benzyl acetate | Acid or base hydrolysis | Crisaborole |
The purity and yield of the final Crisaborole product are highly dependent on the quality of the this compound intermediate. researchgate.net
The reactivity of the bromo and acetate functionalities in this compound makes it a versatile building block for the synthesis of more complex polyaromatic and heterocyclic systems. The bromo group can serve as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the extension of the aromatic system and the introduction of diverse substituents.
Furthermore, the benzyl acetate group can be hydrolyzed to a benzyl alcohol, which can then be oxidized to an aldehyde or a carboxylic acid. These functional groups are key for the construction of various heterocyclic rings through condensation reactions. For instance, the resulting aldehyde could be reacted with amines to form imines, which can then be cyclized to produce nitrogen-containing heterocycles.
While specific examples of complex polyaromatic and heterocyclic systems synthesized directly from this compound are not extensively documented in the literature beyond Crisaborole, the inherent reactivity of its functional groups suggests its potential in this area.
Role in Structure-Guided Design of Novel Compounds
Structure-guided design is a powerful strategy in medicinal chemistry for the development of new therapeutic agents. The core principle is to design molecules that can bind with high affinity and selectivity to a specific biological target, such as an enzyme or a receptor. The structural features of this compound make it an interesting scaffold for such design efforts.
The cyanophenoxy group can act as a key binding element, participating in hydrogen bonding or π-π stacking interactions within a protein's active site. The bromo substituent can be used to modulate the electronic properties of the aromatic ring and can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The benzyl acetate moiety provides a point for further modification and optimization of the molecule's pharmacokinetic and pharmacodynamic properties.
By systematically modifying the different parts of the this compound scaffold, medicinal chemists can explore the structure-activity relationships and design novel compounds with improved potency, selectivity, and drug-like properties.
Potential in Materials Science and Functional Molecule Development
The unique combination of functional groups in this compound also suggests its potential utility in materials science and the development of functional molecules. The bromo group can be a site for polymerization reactions, potentially leading to the formation of novel polymers with interesting optical or electronic properties. For example, the incorporation of the cyanophenoxy moiety could influence the refractive index or the liquid crystalline behavior of a polymer.
Moreover, the cyanophenoxy group is a known component in molecules with applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. While the direct application of this compound in this field has not been reported, it could serve as a precursor for the synthesis of more complex molecules with tailored electronic and photophysical properties.
The following table summarizes the key functional groups of this compound and their potential applications:
| Functional Group | Potential Applications |
| Bromo | Cross-coupling reactions, Polymerization, Halogen bonding |
| Cyanophenoxy | Electronic materials, Liquid crystals, Pharmacophore element |
| Benzyl Acetate | Precursor to other functional groups (alcohol, aldehyde, acid) |
Emerging Research Frontiers for 2 Bromo 5 4 Cyanophenoxy Benzyl Acetate
Development of Sustainable and Efficient Synthetic Routes
The pursuit of sustainable and efficient synthetic methodologies for valuable chemical intermediates such as 2-Bromo-5-(4-cyanophenoxy)benzyl acetate (B1210297) is a paramount objective in modern organic chemistry. A documented approach for the synthesis of this compound involves a multi-step process that begins with the acetylation of 4-bromo-3-(hydroxymethyl)phenol. This precursor is treated with acetic anhydride (B1165640) in the presence of triethylamine (B128534) and ethyl acetate to yield 2-bromo-5-hydroxybenzyl acetate. The subsequent and final step is a nucleophilic aromatic substitution reaction where 2-bromo-5-hydroxybenzyl acetate is reacted with 4-fluorobenzonitrile. This etherification is carried out in the presence of potassium carbonate as a base in a dimethylsulfoxide solvent to afford the target molecule, 2-Bromo-5-(4-cyanophenoxy)benzyl acetate.
One promising avenue is the exploration of alternative coupling strategies for the formation of the diaryl ether linkage, which is the core of the this compound structure. Traditional methods like the Ullmann condensation, which typically require harsh reaction conditions, are being supplanted by more sophisticated catalytic systems. dntb.gov.uarsc.org Modern iterations of the Ullmann reaction utilize copper catalysts, often in conjunction with specific ligands, to facilitate the C-O bond formation under milder conditions. dntb.gov.uarsc.org Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers, offering a broad substrate scope and high functional group tolerance. dntb.gov.uarsc.org The application of these advanced catalytic methods to the synthesis of this compound could lead to significant improvements in yield, purity, and sustainability.
Below is a table summarizing the key reactions in the documented synthesis of this compound:
| Step | Reactants | Reagents | Product |
| 1 | 4-Bromo-3-(hydroxymethyl)phenol, Acetic anhydride | Triethylamine, Ethyl acetate | 2-Bromo-5-hydroxybenzyl acetate |
| 2 | 2-Bromo-5-hydroxybenzyl acetate, 4-Fluorobenzonitrile | Potassium carbonate, Dimethylsulfoxide | This compound |
Exploration of Unconventional Reaction Pathways
Beyond the optimization of existing routes, the exploration of unconventional reaction pathways represents a significant frontier in the synthesis of this compound. A key focus is the development of novel catalytic systems that can offer enhanced reactivity and selectivity. For instance, the use of nanocatalysts in C-O cross-coupling reactions is a rapidly advancing field. researchgate.net These catalysts, due to their high surface-area-to-volume ratio, can exhibit superior activity and recyclability compared to their homogeneous counterparts, contributing to more sustainable and cost-effective synthetic processes. researchgate.net
Another area of investigation is the use of alternative starting materials that may offer a more convergent and atom-economical synthesis. For example, methods involving the direct C-H functionalization of arenes could potentially bypass the need for pre-functionalized starting materials like aryl halides. While challenging, the successful implementation of such a strategy would represent a significant leap forward in synthetic efficiency.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic transformations are carried out in a single reaction vessel, is a highly attractive approach. This strategy can significantly reduce the number of workup and purification steps, leading to a more streamlined and environmentally friendly process. The design of a one-pot synthesis for this compound from readily available precursors is a challenging but potentially highly rewarding research objective.
The table below outlines some of the unconventional approaches that could be explored for the synthesis of the diaryl ether core of this compound:
| Approach | Key Features | Potential Advantages |
| Nanocatalysis | Use of nano-sized catalysts (e.g., copper, palladium) | High catalytic activity, recyclability, potential for milder reaction conditions |
| C-H Functionalization | Direct formation of the C-O bond on an unfunctionalized arene | Increased atom economy, reduced number of synthetic steps |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Reduced waste, time, and resource efficiency |
Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of this compound synthesis into advanced synthetic methodologies like flow chemistry and photoredox catalysis is a key emerging research frontier. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The synthesis of diaryl ethers has been successfully demonstrated in flow-through systems, suggesting that the synthesis of this compound could be adapted to this technology. This would be particularly beneficial for large-scale production, where the improved heat and mass transfer in flow reactors can lead to higher yields and purities.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions via single-electron transfer, has emerged as a powerful tool in modern organic synthesis. This methodology often allows for reactions to proceed under exceptionally mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The formation of C-O bonds, a critical step in the synthesis of this compound, has been a subject of investigation within the field of photoredox catalysis. The development of a photoredox-catalyzed route to this compound could offer a more energy-efficient and selective synthetic pathway.
The combination of these advanced methodologies, for instance, a photoredox reaction conducted in a flow reactor, could unlock unprecedented levels of efficiency and control in the synthesis of this compound. Such integrated systems represent the cutting edge of chemical manufacturing and are likely to play a crucial role in the future production of this and other valuable chemical intermediates.
The following table summarizes the potential benefits of integrating advanced synthetic methodologies into the production of this compound:
| Methodology | Principles | Potential Advantages for Synthesis |
| Flow Chemistry | Continuous reaction in a tube or microreactor | Enhanced safety, precise control over reaction parameters, easy scalability, improved yield and purity |
| Photoredox Catalysis | Use of light to drive chemical reactions via a catalyst | Mild reaction conditions, high selectivity, access to novel reaction pathways, reduced energy consumption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
